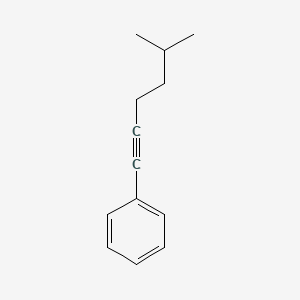

(5-Methylhex-1-YN-1-YL)benzene

Description

Structure

3D Structure

Properties

CAS No. |

62707-15-7 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

5-methylhex-1-ynylbenzene |

InChI |

InChI=1S/C13H16/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,9-10,12H,6,8H2,1-2H3 |

InChI Key |

YDCGPQFXVKRWLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Transformations of 5 Methylhex 1 Yn 1 Yl Benzene and Associated Aryl Alkyne Scaffolds

Cyclization Reactions Involving the Alkyne Moiety

The alkyne group in aryl alkynes like (5-Methylhex-1-YN-1-YL)benzene is a hub of reactivity, enabling a diverse array of cyclization reactions. These transformations are broadly categorized into electrophilic cyclizations and transition metal-catalyzed processes, both of which provide powerful methods for synthesizing complex molecular architectures from relatively simple linear precursors. nih.gov

Electrophilic cyclization of alkynes is a robust method for the synthesis of a wide range of carbo- and heterocyclic compounds. nih.govnih.gov These reactions are typically initiated by the activation of the carbon-carbon triple bond by an electrophile, which forms a reactive cationic intermediate. This intermediate is then trapped intramolecularly by a nucleophile, often the appended aryl ring, to form a new ring system. nih.gov These reactions are valued for their efficiency, mild reaction conditions, and tolerance of various functional groups. nih.govnih.gov

Halogen-induced cyclizations represent a classic and effective strategy for the transformation of aryl alkynes. Reagents such as molecular iodine (I₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS) are commonly employed as electrophiles. nih.gov The reaction mechanism is believed to proceed through the electrophilic attack of the halogen on the alkyne, forming a cyclic halonium ion intermediate. Subsequent intramolecular nucleophilic attack by the tethered aryl group leads to the formation of a new ring, incorporating the halogen atom into the structure. beilstein-journals.org

This methodology provides a direct route to halogenated cyclic compounds, which are valuable intermediates for further functionalization via cross-coupling reactions. nih.govnih.gov The regioselectivity of the cyclization (i.e., endo vs. exo cyclization modes) can be influenced by factors such as the length of the tether connecting the aryl and alkyne groups, substitution patterns, and the specific electrophile used. researchgate.net For instance, the iodocyclization of o-alkynylphenols or anilines can lead to the formation of substituted furans and indoles, respectively.

| Substrate Type | Halogen Source | Product Type | Yield (%) | Reference |

| Aryldiyne | Iodine (1 equiv) | Iodinated Indeno[1,2-c]chromene | Good | acs.org |

| Aryldiyne | Copper(II) Bromide (2 equiv) | Brominated Indeno[1,2-c]chromene | Moderate to Good | acs.org |

| o-Alkynylbenzaldehyde | Iodine/Methanol (B129727) | Iodo-isochromene derivative | 99 | nih.gov |

| N-alkyne-substituted pyrrole | Iodine | Iodo-pyrrolooxazinone | - | beilstein-journals.org |

Aryl-tethered internal alkynes can undergo electrophilic cyclization mediated by sulfur-based electrophiles. A common method involves the activation of sulfoxides, such as dimethyl sulfoxide (B87167) (DMSO), with triflic anhydride (B1165640) (Tf₂O). uq.edu.auacs.orgnih.gov This combination generates a highly electrophilic sulfur species that readily attacks the alkyne triple bond.

The resulting intermediate undergoes intramolecular cyclization via attack from the aryl ring. The reaction is often performed as a one-pot procedure where a subsequent base-mediated demethylation affords sulfenylated dihydronaphthalenes and related structures in high yields. uq.edu.auacs.org This methodology is notable for its excellent functional group tolerance; even substrates with electron-withdrawing groups like halo and cyano substituents react smoothly. acs.org The reaction can also be applied to synthesize more complex systems like sulfenyl-substituted phenanthrenes and dihydroquinolines. acs.org

| Alkyne Substrate | Sulfoxide | Product | Yield (%) | Reference |

| 1-Phenyl-1-hexyne | Aryl methyl sulfoxide | 3-Sulfenyl-1,2-dihydronaphthalene | 96 | acs.org |

| 1-(p-Tolyl)-1-propyne | Methyl p-tolyl sulfoxide | 3-(p-Tolylthio)-1,2-dihydronaphthalene derivative | 81 | acs.org |

| 2-(Phenylethynyl)-1,1'-biphenyl | Methyl p-tolyl sulfoxide | Phenylsulfenyl phenanthrene | 74 | acs.org |

| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophene | Excellent | organic-chemistry.org |

Transition metals, particularly late transition metals, are powerful catalysts for the activation and cyclization of alkynes. Their ability to coordinate with the π-system of the triple bond facilitates a range of transformations that are often difficult to achieve through other means. Gold and platinum catalysts are especially prominent in this area.

Cationic gold(I) complexes are exceptionally effective catalysts for the intramolecular cyclization of aryl alkynes due to their strong π-acidity (pi-philicity). nih.govacs.org Gold(I) catalysts activate the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack. This has led to the development of numerous complex transformations, including formal [4+2] cycloadditions and cycloisomerizations. nih.govnih.gov

For example, 1,6-enynes bearing an aryl group at the alkyne terminus can undergo a 5-exo-dig cyclization followed by a Friedel-Crafts-type ring expansion to yield complex tetracyclic naphthalene (B1677914) derivatives. nih.govacs.org The mechanism is thought to proceed stepwise through the formation of a cyclopropyl (B3062369) gold(I)-carbene intermediate, which then opens to a carbocation that is subsequently trapped by the aryl ring. nih.govacs.org This type of catalysis enables the construction of densely functionalized polycyclic systems from linear precursors in a single step. nih.govencyclopedia.pub

| Substrate | Gold(I) Catalyst | Reaction Type | Product | Reference |

| 1,6-Enyne with terminal aryl alkyne | [Au(I)] complex | 5-exo-dig cyclization/ring expansion | Tetrahydro-cyclopenta[b]naphthalene | nih.govacs.org |

| Arylalkyne-enolether | [Au(I)] complex | 6-endo-dig cyclization | 2-(Naphthalen-2-yl)aniline derivative | nih.gov |

| 1-Allenyl-2-ethynyl-benzene | [Au(I)] complex | Cascade cyclization/1,5-H shift | Acenaphthene derivative | nih.gov |

| Arylalkyne with cyclic acetal | [Au(I)] complex | Hydride migration/cyclization | Indenone derivative | nih.gov |

Platinum(II) catalysts, such as platinum(II) chloride (PtCl₂), can catalyze a unique intramolecular cyclization of o-substituted aryl alkynes that proceeds through the activation of a typically inert sp³ C-H bond. nih.gov This reaction provides a direct pathway to substituted indene (B144670) derivatives from substrates like o-isopropyl or o-benzyl aryl alkynes.

The proposed mechanism involves several steps, potentially starting with the formation of a Pt(II) vinyl carbenoid. acs.orgnih.gov This is followed by a sequence of hydrogen migrations, including a key 1,4-hydrogen shift from the benzylic position to the metal center, which ultimately leads to the cyclized product. nih.gov Density Functional Theory (DFT) studies suggest a stepwise insertion mechanism is more favorable than a concerted electrocyclization. acs.orgnih.gov This transformation is significant as it demonstrates the ability of platinum catalysts to functionalize unactivated C-H bonds, expanding the toolkit for C-C bond formation.

| Substrate | Catalyst | Product | Yield (%) | Reference |

| o-Isopropylphenylacetylene | PtCl₂ | 1,1-Dimethyl-1H-indene | High | nih.gov |

| o-Benzylphenylacetylene | PtCl₂ | 1-Phenyl-1H-indene | Good | nih.gov |

Transition Metal-Catalyzed Annulations and Cyclizations

Rhodium-Catalyzed Cyclotrimerization

Rhodium-catalyzed [2+2+2] cyclotrimerization is a highly effective and atom-economical method for synthesizing substituted benzene (B151609) rings from alkynes. acs.org For aryl alkynes like this compound, this reaction offers a powerful tool for constructing complex aromatic structures. Cationic rhodium(I) complexes, often modified with phosphine (B1218219) ligands such as BINAP, are commonly employed as catalysts. amazonaws.com These reactions proceed through the formation of a rhodacyclopentadiene intermediate from two alkyne molecules, which then undergoes insertion of a third alkyne to form the final aromatic product. acs.orgnih.gov

A significant challenge in the cyclotrimerization of unsymmetrical alkynes is controlling the regioselectivity. acs.org However, research has shown that for aryl alkynes, electronic and steric properties can direct the outcome. nih.gov In the reaction of aryl alkynes with other terminal alkynes, excellent regioselectivity is often observed, particularly with electron-rich aryl groups. nih.gov The reaction of an aryl alkyne with two molecules of a terminal alkyne typically yields the 1,2,4-trisubstituted benzene derivative as the major product.

The general mechanism for the Rh-catalyzed [2+2+2] cyclotrimerization involves the oxidative cyclization of two alkyne units with the Rh(I) catalyst, leading to a rhodacyclopentadiene intermediate. nih.gov This intermediate then coordinates with a third alkyne molecule. A subsequent formal [5+2] cycloaddition and reductive elimination sequence yields the benzene ring and regenerates the active rhodium catalyst. nih.gov

| Catalyst System | Alkyne 1 | Alkyne 2 | Product(s) | Regioselectivity (Major Isomer) | Reference |

| [Rh(cod)₂]BF₄ / DTBM-SEGPHOS | 1-Dodecyne | 1-Dodecyne | 1,2,4- and 1,3,5-Tridecylbenzene | 83:17 (1,2,4-) | amazonaws.com |

| Cationic Rh(I) / Yndiamide | Aryl Alkyne | Yndiamide | 7-Aminoindolines | >20:1 | nih.gov |

| [Rh(cod)₂]BF₄ / H₈-BINAP | 1-Dodecyne | Diethyl acetylenedicarboxylate | Substituted benzene | High | amazonaws.com |

Neighboring Group Participation in Selective Alkyne Cyclizations

Neighboring group participation (NGP) can significantly influence the rate and selectivity of chemical reactions, including the cyclization of alkynes. libretexts.org For aryl alkynes possessing a suitably positioned internal nucleophile, NGP can facilitate cyclization reactions that might otherwise be disfavored. This participation often involves heteroatoms with lone pairs (e.g., oxygen, sulfur) or pi bonds from aromatic rings or alkenes. libretexts.org

In the context of aryl alkynes, a functional group on the aryl ring or the alkyl chain can act as an internal nucleophile. For instance, a hydroxyl or carboxyl group ortho to the alkyne substituent on a benzene ring can participate in cyclization. Mercury(II) salts have been shown to mediate the cyclization of ortho-substituted arylacetylenes, where the neighboring group (e.g., -OH, -SH, -NHR) attacks the alkyne activated by the metal catalyst, leading to the formation of benzofurans, benzothiophenes, and indoles, respectively. beilstein-journals.org

The mechanism typically involves the activation of the alkyne by an electrophile (like a metal cation), making it susceptible to intramolecular nucleophilic attack by the neighboring group. beilstein-journals.org This process often leads to the formation of a cyclic intermediate, such as a five- or six-membered ring, which is energetically favorable. nih.gov The presence of the neighboring group can lead to unexpected regiochemical and stereochemical outcomes compared to standard substitution or addition reactions. libretexts.org For example, the participation of a benzene ring's pi bonds can lead to the formation of a phenonium ion intermediate, a resonance-stabilized three-membered ring. libretexts.org

| Substrate Type | Neighboring Group | Catalyst/Reagent | Product Type | Reference |

| ortho-Hydroxy arylacetylene | -OH | Hg(OAc)₂ | Benzofuran | beilstein-journals.org |

| ortho-Amino arylacetylene | -NHR | Hg(OAc)₂ | Indole | beilstein-journals.org |

| γ-Acetoxy aryl alkyne | Carbonyl | Gold(I) | Anti-Markovnikov acyloin | researchgate.net |

| ortho-Formylphenylboronic acid | Boronic acid | (self-catalyzed) | Benzothiazole (with aminothiol) | nih.gov |

Hydrofunctionalization Reactions of the Carbon-Carbon Triple Bond

Hydroarylation Reactions

Hydroarylation of alkynes is an atom-economical method for forming carbon-carbon bonds, leading to the synthesis of substituted alkenes. nih.gov This transformation involves the addition of an aryl C-H bond across the carbon-carbon triple bond of an alkyne like this compound.

Cobalt-catalyzed hydroarylation has emerged as a cost-effective and environmentally benign alternative to reactions using precious metals. bohrium.comnih.gov These reactions often utilize a directing group on the aryl substrate to achieve high regioselectivity, typically favoring ortho-alkenylation. semanticscholar.orgnih.gov Catalytic systems composed of cobalt salts, phosphine ligands, and Grignard reagents are effective for the addition of aryl groups from compounds like 2-arylpyridines and aromatic imines to internal alkynes. semanticscholar.orgnih.gov

The mechanism is believed to involve a chelation-assisted oxidative addition of the aryl C-H bond to the cobalt center. semanticscholar.orgnih.gov This is followed by the insertion of the alkyne's carbon-carbon triple bond into the resulting Co-H bond. The final step is the reductive elimination of the diorganocobalt species, which yields the hydroarylated product and regenerates the active cobalt catalyst. semanticscholar.org Both low-valent and high-valent cobalt species can be active in these catalytic cycles. nih.gov For instance, air-stable Co(III)Cp* catalysts have been successfully used for the hydroarylation of alkynes with indoles, proceeding through an amide-assisted C-H metalation pathway. d-nb.info

| Cobalt Catalyst System | Aryl Substrate | Alkyne | Product | Selectivity | Reference |

| Co(acac)₃ / PCy₃ / i-PrMgCl | 2-Phenylpyridine | 1-Phenyl-1-propyne | (E)-2-(1,2-diphenylprop-1-en-1-yl)pyridine | High Regio- and Stereoselectivity | nih.gov |

| Co(III)Cp* | Indole (with amide directing group) | Terminal/Internal Alkynes | Alkenylated Indoles | Linear Selectivity | d-nb.info |

| CoBr₂ / Ligand / Grignard Reagent | Imine | Internal Alkyne | Alkenylated Imine | Ligand-controlled selectivity | d-nb.info |

| Co(II) / Picolinamide | Picolinamide | 1,3-Diynes / Internal Alkynes | Alkenyl Arenes | High | rsc.org |

A significant advancement in alkyne hydroarylation is the development of stereodivergent methods. These methods allow for the selective synthesis of either the E or Z diastereoisomer of the resulting aryl alkene from the same set of starting materials, typically a terminal alkyne and an aryl halide. nih.govnih.gov This control is often achieved by subtly modifying the reaction conditions or the catalyst system.

One successful approach employs a tandem catalysis system with a combination of palladium and copper catalysts. nih.govchemistryviews.org The Z-selective hydroarylation can be achieved through a sequence of Sonogashira coupling followed by a catalytic semireduction. nih.govnih.gov The E-selective pathway involves an additional catalytic isomerization of the initially formed Z-alkene. nih.gov The selectivity between the two pathways can be controlled by factors such as the stoichiometry of an alcohol additive; for example, excess methanol can suppress the semireduction step and promote the isomerization to the E-alkene. chemistryviews.org This provides a versatile and efficient route to geometrically pure aryl alkenes. nih.gov

| Catalyst System | Starting Materials | Additive/Condition | Product Isomer | Key Feature | Reference |

| Pd(OAc)₂ / iPrCuCl | Aryl bromide, Terminal alkyne | Low [MeOH] | Z-Aryl alkene | Tandem Sonogashira coupling/semireduction | chemistryviews.org |

| Pd(OAc)₂ / iPrCuCl | Aryl bromide, Terminal alkyne | High [MeOH] | E-Aryl alkene | Additional isomerization of Z-alkene | chemistryviews.org |

| Pd(II) / SO₂Py directing group | Arylboronic acid, Dialkyl alkyne | N/A | E-Trisubstituted alkene | Syn-carbopalladation followed by protodepalladation | researchgate.net |

| Pd / Ir (tandem) | Arylboronic acid, Dialkyl alkyne | Light (for photoisomerization) | Z-Trisubstituted alkene | Hydroarylation followed by E→Z photoisomerization | researchgate.net |

Hydroalkylation and Reductive Three-Component Coupling

Hydroalkylation of terminal alkynes involves the direct coupling of an alkyl electrophile with the alkyne, providing a direct route to disubstituted alkenes. nih.gov Recent methods have focused on using photoredox and nickel dual catalysis to achieve anti-Markovnikov hydroalkylation of terminal alkynes with alkyl carboxylic acids. kaust.edu.sa

Reductive coupling reactions offer another powerful strategy for functionalizing alkynes. Nickel-catalyzed reductive coupling of alkynes and epoxides, for instance, can produce valuable homoallylic alcohols with defined alkene geometry. acs.org Similarly, cobalt catalysts have been employed for the reductive coupling of terminal alkynes with alkyl halides to produce alkenes, often with high Z-selectivity. researchgate.net

Three-component coupling reactions further expand the synthetic utility by combining three different molecules in a single step. An example is the photoredox/nickel dual-catalyzed one-pot arylalkylation of alkynes, which couples an alkyne, an alkyl carboxylic acid, and an aryl bromide. kaust.edu.sa This approach allows for the rapid construction of complex molecular scaffolds from simple precursors. The mechanism for these reductive couplings often involves the formation of an alkenyl metal intermediate (e.g., alkenyl copper) via hydrometallation of the alkyne. nih.gov This intermediate can then be functionalized through various pathways, including single electron transfer (SET) with an alkyl halide, to form the final cross-coupled product. nih.gov

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |

| Hydroalkylation | Copper | Terminal alkyne, α-bromo carbonyl | Functionalized E-alkene | Merges hydrocupration with SET chemistry | nih.gov |

| Hydroalkylation | Photoredox / Nickel | Terminal alkyne, Alkyl carboxylic acid | Anti-Markovnikov alkene | Dual catalysis | kaust.edu.sa |

| Reductive Coupling | Nickel | Alkyne, Epoxide | Homoallylic alcohol | Effective for inter- and intramolecular cases | acs.org |

| Reductive Coupling | Cobalt / Photocatalyst | Terminal aryl alkyne, Unactivated alkyl iodide | Z-Styrene | Halogen-atom transfer enabled | researchgate.net |

| Three-Component Coupling | Photoredox / Nickel | Alkyne, Alkyl carboxylic acid, Aryl bromide | Arylalkylated alkene | One-pot synthesis | kaust.edu.sa |

Hydrosilylation and Hydroboration Methodologies for Alkyne Functionalization

Hydrosilylation and hydroboration are powerful techniques for converting the carbon-carbon triple bond of aryl alkynes into synthetically valuable vinylsilanes and vinylboranes, respectively. These reactions involve the addition of a silicon-hydrogen or boron-hydrogen bond across the alkyne. rsc.org

Hydrosilylation: The hydrosilylation of terminal alkynes can yield a variety of vinyl-substituted silanes, including E/Z-β-isomers and α-isomers. rsc.org The regioselectivity and stereoselectivity of this reaction are heavily influenced by the choice of catalyst and reaction conditions. While platinum-based systems are common, there is a growing interest in catalysts based on more earth-abundant metals like iron. For instance, phosphine-free (NNN)-ligated iron complexes have been shown to effectively catalyze the hydrosilylation of terminal alkynes, providing excellent anti-Markovnikov selectivity to yield β-(E)-vinylsilanes. rsc.org Ruthenium complexes featuring N-heterocyclic carbene ligands have also been developed for the (Z)-selective hydrosilylation of terminal alkynes. elsevierpure.comdntb.gov.ua

Hydroboration: This reaction is a cornerstone of organic synthesis for producing vinylboranes. With terminal aryl alkynes, the use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial to prevent double addition across the two π-bonds and to ensure high regioselectivity. libretexts.orgchemistrysteps.com The boron atom adds to the terminal carbon (anti-Markovnikov addition), leading to the formation of an intermediate enol that tautomerizes to an aldehyde. libretexts.orgchemistrysteps.com Research has also shown that 9-BBN can catalyze the hydroboration of terminal aromatic alkynes with pinacolborane, which is otherwise sluggish, to produce (E)-alkenylboronic acid pinacol (B44631) esters. ajuronline.org For trans-hydroboration, which yields the corresponding Z-vinylboranes, catalytic systems based on borenium cations have proven effective. rsc.org

| Transformation | Typical Reagents | Common Catalysts | Primary Product | Key Selectivity |

|---|---|---|---|---|

| Hydrosilylation | Hydrosilanes (e.g., HSiCl₃, (EtO)₃SiH) | Platinum complexes, Rhodium complexes, Iron complexes rsc.org | Vinylsilanes | Regio- and Stereoselective (α vs. β; E vs. Z) rsc.org |

| Hydroboration | Boranes (e.g., 9-BBN, Pinacolborane) ajuronline.org | Often stoichiometric, or catalyzed by 9-BBN ajuronline.org | Vinylboranes / Aldehydes (after oxidation) | Anti-Markovnikov regioselectivity libretexts.orgchemistrysteps.com |

Direct C-H Activation Strategies in Aryl Alkyne Chemistry

Direct C-H activation has become a highly efficient strategy for molecular construction, minimizing the need for pre-functionalized starting materials. researchgate.net In the context of aryl alkynes, this approach allows for the direct modification of the aromatic ring, often in tandem with transformations of the alkyne moiety.

Ortho-C-H Activation and Alkyne Annulation Reactions

Transition metal-catalyzed C-H activation, followed by annulation with alkynes, is a powerful method for constructing carbocycles and heterocycles. rsc.org Ruthenium(II) catalysts are particularly effective for these transformations due to their stability, cost-effectiveness, and tolerance of various functional groups. bohrium.com These reactions typically proceed through the formation of a metallacyclic intermediate arising from ortho-C-H activation of the aryl group, followed by insertion of an alkyne and subsequent cyclization. This strategy has been used to synthesize a wide range of compounds, including isoquinolones, indoles, and isocoumarins. bohrium.com Metal-free alkyne annulation has also been reported, providing a pathway for the π-extension of polycyclic aromatic hydrocarbons. rsc.orgnih.gov

Directing Group-Assisted C-H Functionalization with Alkyne Partners

To achieve high regioselectivity in C-H activation, a directing group (DG) is often employed on the aromatic substrate. researchgate.netrsc.org This group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, typically at the ortho position, to form a thermodynamically stable five- or six-membered metallacycle. rsc.orgnih.gov A wide variety of directing groups, including amides and pyridyls, have been successfully used. nih.gov For example, cobalt-catalyzed ortho-C-H functionalization of benzamides and subsequent annulation with alkynylsilanes, assisted by an 8-aminoquinolyl directing group, provides access to isoquinolone and pyridone derivatives. rsc.orgnih.govresearchgate.net While ortho-functionalization is most common, methods for more challenging distal (meta and para) C-H alkynylation are also being developed using specialized directing groups and catalytic systems. researchgate.netrsc.orgnih.gov

Dual Ortho-C-H Activation/Annulation Processes

More advanced strategies involve the activation of two ortho-C-H bonds, leading to the formation of complex polycyclic systems. These processes can involve a double C-H bond activation and the sequential annulation of two alkyne units. researchgate.net Such tandem reactions are highly atom- and step-economical, enabling the construction of four fused rings and five new C-C bonds in a single operation. An unprecedented palladium-catalyzed dual distal β-C(benzylic)–H and δ-C(aryl)–H bond activation relay has also been reported for the [3+2] annulation with alkynes, showcasing the sophisticated control that can be achieved in C-H activation chemistry. acs.org

| Strategy | Description | Typical Catalysts | Resulting Structures |

|---|---|---|---|

| Ortho-C-H Activation/Annulation | Direct activation of an ortho C-H bond followed by cyclization with an alkyne. bohrium.com | Ru(II), Rh(III), Pd(II) rsc.orgbohrium.com | Fused heterocycles (e.g., Isoquinolones) bohrium.com |

| Directing Group-Assisted Functionalization | A functional group directs a metal catalyst to a specific C-H bond for activation. researchgate.netrsc.org | Rh(I), Co(II), Pd(II) nih.govnih.gov | Regioselectively substituted arenes. rsc.org |

| Dual Ortho-C-H Activation | Sequential activation of two ortho C-H bonds for annulation with multiple alkynes. researchgate.net | Rh(III) researchgate.net | Complex polycyclic aromatic systems. researchgate.net |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. nih.gov Aryl alkynes like this compound are excellent candidates for these processes.

Integration of this compound in Three-Component Coupling Systems

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example of a three-component reaction that produces propargylamines. wikipedia.orgresearchgate.net This reaction involves the condensation of an aldehyde and an amine to form an imine, which is then attacked by a metal acetylide generated from the terminal alkyne. wikipedia.orgnih.gov The process is typically catalyzed by metals such as copper, ruthenium, gold, or silver. wikipedia.orgresearchgate.net The versatility of the A³ coupling allows for a wide range of aldehydes, amines, and terminal aryl alkynes to be used, making it a powerful tool for generating molecular diversity. rsc.orgmdpi.com Other three-component couplings involving aryl alkynes, arynes, and various nucleophiles or electrophiles have also been developed to synthesize diverse molecular structures. acs.orgsemanticscholar.org

Tandem and Cascade Reaction Sequences for Enhanced Molecular Complexity

Tandem and cascade reactions involving aryl alkynes, such as this compound, represent a powerful strategy for rapidly building molecular complexity from relatively simple starting materials. These processes, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly atom-economical and efficient. While specific tandem or cascade reactions involving this compound are not extensively documented, the reactivity of the aryl alkyne moiety is well-established, allowing for the design of such sequences.

A hypothetical yet scientifically plausible cascade reaction could involve an initial intramolecular hydroarylation followed by a cyclization. For instance, if the aryl ring of this compound were appropriately substituted with a nucleophilic group, a metal-catalyzed reaction could first facilitate the addition of an aryl C-H bond across the alkyne. This would be followed by the nucleophilic group attacking the newly formed intermediate to construct a new ring system.

Another potential cascade sequence is a metal-catalyzed reaction involving an initial oxidative addition, followed by alkyne insertion and subsequent reductive elimination. This type of reaction can lead to the formation of complex polycyclic aromatic systems or highly substituted alkenes. The specific outcome would be highly dependent on the chosen catalyst and reaction conditions.

Polymerization and Oligomerization Studies of Aryl Alkynes

The terminal alkyne functionality in aryl alkynes like this compound makes them valuable monomers for the synthesis of a variety of polymers and oligomers. These materials are of significant interest due to their potential applications in electronics, optics, and materials science.

Sonogashira Polycoupling for Conjugated Poly(aryleneethynylene)s

Sonogashira polycoupling is a robust and widely used method for the synthesis of conjugated poly(aryleneethynylene)s (PAEs). oup.comwikipedia.org This palladium- and copper-co-catalyzed cross-coupling reaction involves the condensation of terminal alkynes with aryl halides. libretexts.orgorganic-chemistry.org In the context of this compound, it could be copolymerized with a dihaloaryl monomer to yield a PAE with repeating units of the this compound moiety.

The general scheme for such a polymerization is as follows:

n this compound + n X-Ar-X → [-(C≡C-C₆H₄-(CH₂)₂CH(CH₃)₂)-Ar-]_n + 2n HX

Where X represents a halide (typically I or Br) and Ar is an aromatic group. The properties of the resulting polymer, such as its solubility, photophysical characteristics, and thermal stability, can be tuned by the choice of the dihaloaryl comonomer. beilstein-journals.orgresearchgate.netresearchgate.net

A key advantage of Sonogashira polycoupling is its tolerance to a wide range of functional groups, allowing for the synthesis of functionalized PAEs. oup.com The reaction conditions are generally mild, often proceeding at room temperature to moderate temperatures. wikipedia.org

Table 1: Representative Conditions for Sonogashira Polycoupling of Aryl Alkynes

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) complexes |

| Cocatalyst | CuI |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Solvent | Toluene, THF, DMF |

| Temperature | Room temperature to 100 °C |

Ring-Forming Polymerizations (e.g., Cyclotrimerization to Polyarylenes)

The cyclotrimerization of alkynes is a powerful tool for the synthesis of highly substituted benzene rings. When applied to diynes or a mixture of mono- and diynes, this reaction can lead to the formation of cross-linked or linear polyarylenes. For a terminal alkyne like this compound, copolymerization with a diyne in the presence of a suitable catalyst, such as a Ziegler-Natta catalyst or a cobalt complex, could yield a polyarylene.

The resulting polymer would feature a highly branched and cross-linked structure, potentially leading to materials with high thermal stability and interesting porous properties. The degree of cross-linking and the final polymer architecture can be controlled by the ratio of the monoalkyne to the dialkyne.

Alternating Insertion Polymerizations with Alkynes

Alternating insertion polymerizations offer a route to polymers with a precisely controlled alternating sequence of monomer units. While less common for simple aryl alkynes, it is conceivable to design a system where this compound undergoes alternating insertion with another monomer, such as an olefin or a cyclic monomer, in the presence of a suitable transition metal catalyst.

For instance, a palladium-catalyzed process could involve the sequential insertion of the alkyne and an alkene into the growing polymer chain. nih.govresearchgate.netacs.org This would lead to a polymer with a backbone consisting of alternating aryl alkyne and alkene units. The success of such a polymerization would depend heavily on the relative rates of insertion of the two monomers.

Click Chemistry Polymerizations (e.g., Azide-Alkyne Cycloaddition Polymerization, Thiol-Yne Polymerization)

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. youtube.comugent.be The terminal alkyne of this compound is an ideal functional group for click chemistry polymerizations. researchgate.net

Azide-Alkyne Cycloaddition Polymerization: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used for polymerization. wikipedia.orgnih.gov Copolymerization of a bis-azide monomer with this compound and a dialkyne would produce a polytriazole. rsc.orgproquest.com These polymers are known for their high thermal stability and strong adhesion properties. The reaction is highly efficient and proceeds under mild conditions, often in aqueous media. wikipedia.org

Thiol-Yne Polymerization: The thiol-yne reaction involves the addition of a thiol to an alkyne, typically initiated by radicals or UV light. wikipedia.orgd-nb.info This reaction can be used to form highly cross-linked polymer networks when a multifunctional thiol is reacted with a dialkyne. This compound could be incorporated into such a network by copolymerization with a dialkyne and a multifunctional thiol. The resulting polythioether networks are often characterized by high optical clarity and tunable mechanical properties. acs.orgrsc.orgresearchgate.net

Table 2: Overview of Click Chemistry Polymerizations for Aryl Alkynes

| Polymerization Type | Reactants | Resulting Polymer | Key Features |

| Azide-Alkyne Cycloaddition | Di-azide + Di-alkyne | Polytriazole | High efficiency, mild conditions, high thermal stability. |

| Thiol-Yne Polymerization | Multi-thiol + Di-alkyne | Polythioether network | Rapid curing, high optical clarity, tunable mechanical properties. |

Dimerization Reactions of Terminal Aryl Alkynes

Terminal aryl alkynes, including this compound, can undergo dimerization reactions to form enynes, which are valuable building blocks in organic synthesis. nih.govrsc.org These reactions can be catalyzed by a variety of transition metals, and the regioselectivity of the dimerization (head-to-head vs. head-to-tail) can often be controlled by the choice of catalyst and ligands. nih.govresearchgate.net

Head-to-Head Dimerization: This pathway leads to the formation of 1,4-disubstituted 1,3-enynes. nih.gov The reaction can proceed with high stereoselectivity, often favoring the formation of the (E)-isomer. Iron and cobalt catalysts have been shown to be effective for the head-to-head dimerization of terminal aryl alkynes. rsc.orgresearchgate.net For example, iron(III) chloride in the presence of a bidentate amine ligand can catalyze the dimerization of phenylacetylene (B144264) to give the (E)-1,4-diphenyl-1-en-3-yne in good yield. rsc.org A similar outcome would be expected for this compound. Rhodium catalysts are also known to promote the head-to-head dimerization of phenylacetylene. acs.orgunizar.es

Head-to-Tail Dimerization: This regiochemical outcome results in the formation of geminal 1,3-enynes (2-substituted 1-en-3-ynes). nih.gov Specific catalyst systems, often involving iron or cobalt with tridentate phosphine ligands, can favor this pathway. nih.gov The steric and electronic properties of the aryl alkyne can also influence the regioselectivity of the dimerization.

Table 3: Regioselectivity in the Dimerization of Terminal Aryl Alkynes

| Dimerization Type | Product Structure | Typical Catalysts |

| Head-to-Head | R-C≡C-CH=CH-R | Iron, Cobalt, Rhodium |

| Head-to-Tail | R-C≡C-C(R)=CH₂ | Iron, Cobalt |

The dimerization of terminal alkynes is a versatile reaction that can be influenced by various factors. For instance, palladium-catalyzed dimerization can also be controlled to yield either head-to-head or head-to-tail products. thieme-connect.com Furthermore, Z-selective dimerization of terminal aryl alkynes has been achieved using specific iron(II) complexes. rsc.org

Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition-Metal Catalysis

The utilization of alkynes as precursors to transient allylmetal species in transition-metal catalysis represents a highly atom-efficient strategy in organic synthesis. This approach circumvents the need for pre-functionalized starting materials, such as allylic halides or acetates, thereby reducing waste and improving synthetic efficiency. Depending on the catalytic system employed, the resulting allylmetal intermediate can exhibit either electrophilic or nucleophilic character, leading to a diverse array of potential downstream reactions.

Transition metal catalysts, particularly those based on palladium and rhodium, are adept at converting terminal and internal alkynes into these reactive allylmetal species. While classical methods for generating allylmetal species often produce stoichiometric byproducts, the use of alkynes as precursors allows for completely atom-efficient catalytic processes. This has opened doors to novel transformations, including the development of enantioselective reactions.

Rhodium catalysis, for instance, has been shown to facilitate the arylative and alkenylative cyclization of 1,5-enynes. In these reactions, a rhodium(I) catalyst promotes the coupling of the enyne with an aryl- or alkenylboronic acid, leading to the formation of substituted cyclopentene (B43876) derivatives nih.gov. The mechanism is thought to involve the formation of a rhodium vinylidene complex from the terminal alkyne, followed by migration of the aryl or alkenyl group to generate a vinyl rhodium species. This intermediate then undergoes intramolecular addition to the tethered alkene, and subsequent protodemetalation yields the cyclized product nih.gov.

Furthermore, rhodium catalysts have been employed in three-component reactions involving alkynes, arylzinc chlorides, and iodomethane (B122720) to produce highly substituted alkenes acs.org. The reaction pathway and the resulting product are dependent on the nature of the arylzinc reagent. For typical arylzinc chlorides, the reaction proceeds through a migratory carbometalation followed by a cross-coupling sequence, which involves a 1,4-rhodium migration from an alkenyl carbon to an aryl carbon acs.org. In contrast, the use of 5-membered heteroarylzinc chlorides leads to direct arylmethylation products without the 1,4-migration acs.org.

Palladium-catalyzed reactions also feature prominently in the functionalization of alkynes. For example, the addition of the C-H bond of terminal alkynes across other activated alkynes can be achieved in the presence of a palladium acetate (B1210297) catalyst and a suitable ligand acs.org. This method allows for the efficient construction of conjugated enynes, which are versatile building blocks in organic synthesis acs.org.

The table below summarizes representative transition-metal catalyzed reactions of aryl alkynes, which are analogous to the expected reactivity of this compound.

| Catalyst System | Alkyne Substrate | Reagent(s) | Product Type | Ref. |

| [Rh(OH)(COD)]₂ | 1,5-enyne | Arylboronic acid | Aryl-substituted cyclopentene | nih.gov |

| [RhCl(coe)₂]₂/binap | Terminal alkyne | Arylzinc chloride, MeI | Trisubstituted/Tetrasubstituted alkene | acs.org |

| Pd(OAc)₂/Ligand | Terminal alkyne | Activated internal alkyne | Conjugated enyne | acs.org |

Diels-Alder Reactions of Cyclopentadienones with Aryl Alkyne Dienophiles

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be effectively employed with aryl alkynes serving as dienophiles in reactions with cyclopentadienones wikipedia.org. This particular transformation is a powerful tool for the synthesis of highly substituted aromatic and polycyclic aromatic compounds. The reaction typically proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction by extruding carbon monoxide to yield the aromatic product.

The electronic and steric properties of the substituents on the aryl alkyne dienophile have a significant impact on the efficiency of the Diels-Alder reaction with cyclopentadienones. Research has shown that electron-withdrawing groups on the aryl alkyne facilitate the reaction, leading to higher yields of the corresponding biaryl products researchgate.netfigshare.com. Conversely, electron-donating groups on the aryl ring of the alkyne tend to decrease the reaction yield researchgate.net.

Steric hindrance also plays a crucial role. For instance, aryl alkynes with bulky substituents at the ortho positions, such as o,o'-dimethylphenylacetylene, exhibit significantly lower yields in these cycloaddition reactions compared to their less hindered counterparts researchgate.netfigshare.com. This is attributed to the steric clash between the substituents on the dienophile and the diene in the transition state of the reaction.

The reaction of tetraphenylcyclopentadienone (B147504) with various substituted phenylacetylenes serves as a good model system to illustrate these electronic and steric effects. The table below presents the yields of biaryl products from the Diels-Alder reaction of tetraphenylcyclopentadienone with different aryl alkynes.

| Aryl Alkyne Substituent | Electronic Effect | Steric Hindrance | Yield (%) |

| p-NO₂ | Electron-withdrawing | Low | High |

| p-CN | Electron-withdrawing | Low | High |

| p-H | Neutral | Low | Moderate |

| p-Me | Electron-donating | Low | Low |

| p-OMe | Electron-donating | Low | Low |

| o,o'-diMe | Electron-donating | High | Very Low |

Note: The yields are qualitative and based on the general trends reported in the literature researchgate.netfigshare.com.

In the context of this compound, the phenyl group attached to the alkyne would be considered electronically neutral to slightly electron-donating. The isohexyl group at the other terminus of the alkyne is an alkyl substituent. While the primary focus of the cited literature is on the aryl substituents of the dienophile, the principles of steric and electronic effects can be extended. The bulky isohexyl group could potentially influence the approach of the dienophile to the cyclopentadienone, although this effect would likely be less pronounced than that of ortho substituents on the phenyl ring.

Theoretical and Computational Studies on 5 Methylhex 1 Yn 1 Yl Benzene and Phenyl Substituted Alkynes

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic structure and bonding of phenyl-substituted alkynes. These methods provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds, which collectively govern the molecule's stability and reactivity.

DFT calculations are widely used to determine the geometries and energies of these molecules. nih.gov For instance, geometry optimizations are typically performed using functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), to find the lowest energy conformation of the molecule. nih.gov The electronic properties of phenyl-substituted acenes, which share the phenyl-alkyne motif, have been extensively studied to understand how structural changes, such as twisting induced by bulky substituents, impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.orgdigitellinc.com The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitation properties and kinetic stability. acs.orgresearchgate.net

Studies on substituted benzene (B151609) derivatives show that the nature and position of substituents significantly alter the electronic and zero-point energies. scispace.com For phenyl-substituted alkynes, electron-donating or electron-withdrawing groups on the phenyl ring can tune the electron density of the alkyne's triple bond. This modulation of the electronic structure is crucial for controlling the molecule's interaction with other reagents. For example, computational investigations have shown how phenyl substituents influence π-facial interactions in metal complexes, affecting their structure and bonding. nih.gov

Table 1: Representative Calculated Electronic Properties of Phenylacetylene (B144264)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 0.7 D | DFT/B3LYP/6-31G* |

Note: These are typical values from DFT calculations and can vary based on the specific functional and basis set used.

Mechanistic Investigations using Computational Methods

Computational methods are indispensable for mapping the complex reaction mechanisms involving phenyl-substituted alkynes. DFT calculations allow researchers to explore potential reaction pathways, identify stable intermediates, and determine the energetic feasibility of each step. This is crucial for understanding reactions such as cycloadditions, functionalizations, and isomerizations. nih.govacs.org

For example, the mechanism of the PtCl₂-catalyzed intramolecular cyclization of aryl alkynes has been elucidated using DFT. pku.edu.cn These calculations revealed two competing pathways, with the preferred route depending on the nature of the substituent on the alkyne. When the substituent is a phenyl group, it can stabilize transition states through conjugation, altering the reaction's energy profile and outcome. pku.edu.cn Similarly, computational studies on the diboration of phenylacetylene derivatives have shown how the orientation of the alkyne coordination to a catalyst determines the regioselectivity of the reaction, with steric repulsion between the phenyl group and the boron reagent playing a key role. rsc.org

In the study of alkyne-to-vinylidene isomerization in ruthenium complexes, DFT calculations were used to analyze several plausible mechanisms. The results indicated that the reaction proceeds via a direct 1,2-shift, and the electronic nature of the substituent on the aryl group significantly influences the activation energy. acs.org These computational investigations provide a level of detail that is often inaccessible through experimental means alone, offering a precise picture of the reaction dynamics. mdpi.com

Transition State Analysis and Elucidation of Reaction Pathways

A cornerstone of computational mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic barrier (activation energy) of a reaction.

Computational chemists use algorithms to locate these saddle points on the potential energy surface. Frequency analysis is then performed to confirm a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that it connects the intended reactants and products, thus validating the proposed reaction pathway. rsc.orgrsc.org

In the context of phenyl-substituted alkynes, transition state analysis has been applied to various reactions. For the PtCl₂-catalyzed cyclization, DFT calculations determined the activation free energies for key steps, such as nih.govnih.gov-phenyl migration and pku.edu.cnnih.gov-hydride shift, identifying the rate-determining step of the reaction. pku.edu.cn In another study on rhodium-catalyzed alkyne-to-vinylidene isomerization, calculations revealed that the process involves the slippage of a π-bound alkyne into a σ-complex, followed by a 1,2-hydrogen shift, and computed the free energy barriers for these steps. nih.gov The presence of the phenyl group often influences the geometry and stability of the transition state, for instance, through stabilizing π-π or cation-π interactions.

Table 2: Calculated Activation Energies for Reactions of Phenyl-Substituted Alkynes

| Reaction | Substituent (R) | Rate-Determining Step | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| PtCl₂-Catalyzed Cyclization | Phenyl | nih.govnih.gov-Ph Migration | 19.7 | DFT |

| Ru-Catalyzed Isomerization | OMe | 1,2-Aryl Shift | 13.7 | DFT/B3PW91 |

| Ru-Catalyzed Isomerization | Cl | 1,2-Aryl Shift | 16.4 | DFT/B3PW91 |

Data sourced from computational studies on related phenyl-alkyne systems. acs.orgpku.edu.cn

Structure-Reactivity Relationship Studies and Predictive Modeling

By systematically modifying the structure of phenyl-substituted alkynes in silico and calculating their properties, researchers can establish clear structure-reactivity relationships. These studies correlate specific structural or electronic features (e.g., substituent effects) with the reactivity of the molecule.

For nucleophilic substitution reactions involving Y-substituted phenyl benzoates, kinetic studies combined with Hammett and Yukawa-Tsuno plots reveal how electronic effects of substituents in the phenyl ring influence reaction rates. rsc.org Similar principles apply to phenyl-substituted alkynes, where computational studies can quantify the impact of substituents. For instance, in the isomerization of Ru-alkyne complexes, calculations showed that an electron-donating substituent on the aryl group stabilizes the positive charge at the transition state, affecting the migration aptitude of the aryl group. acs.org This demonstrates a direct link between the electronic structure of the substituent and the reaction's activation energy.

Computational models can also predict reactivity. By analyzing a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. For phenylurea herbicides, for example, DFT was used to correlate molecular conformations and electrostatic potentials with antibody binding activity, showing that geometric and electrostatic properties are critical for molecular recognition. researchgate.net This approach can be extended to predict the reactivity of novel phenyl-substituted alkynes in various chemical transformations, accelerating the discovery of new reactions and functional molecules. nih.gov

Emerging Research Directions and Future Outlook in 5 Methylhex 1 Yn 1 Yl Benzene Chemistry

Development of Sustainable and Economical Synthetic Protocols

The synthesis of aryl alkynes has traditionally relied heavily on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orglibretexts.org While effective, the cost and low abundance of palladium have spurred research into more sustainable and economical alternatives. Future investigations into the synthesis of (5-Methylhex-1-YN-1-YL)benzene will likely focus on these emerging green catalytic strategies.

A significant trend in modern organic synthesis is the replacement of precious metal catalysts with those based on earth-abundant elements. Iron and cobalt, in particular, have emerged as promising, low-cost, and environmentally benign alternatives for catalyzing Sonogashira-type reactions. nih.gov

Recent studies have demonstrated the utility of iron and cobalt complexes in the coupling of terminal alkynes with aryl halides. nih.gov These 3d transition metals offer unique reactivity compared to their 4d and 5d counterparts and are significantly more abundant. nih.gov For instance, cobalt nanoparticle catalysts have been successfully employed in Sonogashira cross-coupling reactions. nih.gov The development of heterogeneous catalysts, such as cobalt complexed with functionalized chitosan fibres, further enhances sustainability by allowing for catalyst recycling and operation in green solvents like DMSO. nih.gov

Table 1: Comparison of Catalytic Systems for Sonogashira-Type Coupling

| Catalyst Type | Metal | Advantages | Challenges |

|---|---|---|---|

| Traditional | Palladium (Pd) | High efficiency, broad substrate scope mdpi.com | High cost, low abundance, potential toxicity |

| Emerging | Iron (Fe) | Low cost, abundant, eco-friendly nih.govnih.gov | Can require higher temperatures, scope still developing |

| Emerging | Cobalt (Co) | Cost-effective, green alternative to Pd nih.gov | May require specific ligands or supports for high activity |

This table provides a generalized comparison based on current research trends in aryl alkyne synthesis.

An even more radical departure from traditional methods is the development of completely transition-metal-free coupling reactions. These protocols offer the ultimate sustainable pathway by eliminating the need for any metal catalyst, thereby avoiding issues of cost, toxicity, and product contamination.

Several innovative transition-metal-free strategies for the arylation of terminal alkynes have recently been reported. acs.orgchemistryviews.org One such approach involves the in situ deprotonation of a terminal alkyne, followed by reaction with a tetracoordinate boron intermediate and mediation by N-iodosuccinimide (NIS). acs.orgchemistryviews.org This one-pot method has shown high efficiency and a broad tolerance for various functional groups on both the alkyne and the aryl donor. chemistryviews.org Another strategy utilizes hypervalent iodine-based electrophilic alkyne-transfer reagents to react with terminal alkynes, forming unsymmetrical 1,3-diynes without any metal catalyst. rsc.org

The continued exploration of these methodologies could provide highly efficient and economical routes to this compound. Future work will likely focus on expanding the substrate scope, reducing the use of stoichiometric reagents, and further elucidating the reaction mechanisms to optimize efficiency and selectivity. chemistryviews.org

Exploration of Stereoselective and Enantioselective Transformations

The alkyne functional group is a versatile handle for a variety of chemical transformations. A key frontier in this area is the development of stereoselective and enantioselective reactions, which allow for the precise control of the three-dimensional arrangement of atoms in the product molecules. Such control is critical for applications in pharmaceuticals, agrochemicals, and chiral materials.

For a molecule like this compound, future research could explore several avenues for stereocontrolled transformations:

Asymmetric Hydrofunctionalization: Palladium-catalyzed asymmetric hydrothioesterification of alkynes has been shown to produce axially chiral carbothioate esters with high enantioselectivity. acs.org Adapting such carbonylation reactions could introduce chirality and new functional groups to the molecule.

Regio- and Enantioselective Alkylation: Synergistic rhodium/copper catalysis enables the direct asymmetric allylation of terminal alkynes, providing a route to chiral 1,4-enynes. thieme.de This approach is attractive from an atom- and step-economy perspective.

Stereoselective Hydroalkylation: Photoredox/nickel dual catalysis has been used for the anti-Markovnikov hydroalkylation of terminal alkynes, yielding disubstituted alkenes with good to excellent stereoselectivity. nih.gov

These examples highlight the potential for developing catalytic systems that can transform the achiral this compound into complex, single-enantiomer products. The challenge lies in designing ligands and catalysts that can effectively control both regio- and enantioselectivity for this specific substrate.

Applications in Advanced Materials Science

The rigid, linear structure and π-system of the ethynylbenzene moiety make this compound a promising building block for advanced organic materials. Research in this area is expected to leverage the unique properties of the aryl alkyne unit to create novel functional materials.

Aryl alkynes are fundamental monomers for the synthesis of conjugated polymers (CPs), which are the active components in many organic electronic devices. researchgate.net Sonogashira polycoupling, which links terminal alkynes with aryl halides, is a powerful method for creating poly(aryleneethynylene)s (PAEs), a major class of CPs. mdpi.comoup.com

The incorporation of this compound into a polymer backbone could impart specific properties:

Solubility and Processability: The 5-methylhexyl group would enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing into thin films for electronic devices.

Tuning of Electronic Properties: The combination of the phenyl ring and the alkyne's triple bond contributes to the polymer's conjugated system. The specific alkyl substituent could subtly influence the polymer's electronic energy levels (HOMO/LUMO), thereby tuning its optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nsf.govresearchgate.net

Future research will involve the copolymerization of this compound with various dihaloarenes to generate a library of new polymers with tailored properties. Another promising direction is the use of alkyne cyclotrimerization reactions to create hyperbranched, fully aromatic polymer systems. oup.com

Table 2: Potential Roles of this compound in Organic Electronics

| Application Area | Potential Function of Monomer | Desired Polymer Property |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or host material | Tunable bandgap, high photoluminescence efficiency |

| Organic Field-Effect Transistors (OFETs) | Building block for semiconductor layer | High charge carrier mobility, good film morphology |

This table outlines prospective applications based on the general properties of aryl alkyne monomers in organic electronic materials.

The terminal alkyne group is an effective anchor for attaching organic molecules to the surfaces of various nanomaterials. This surface functionalization is a powerful strategy for tailoring the properties of nanoparticles and integrating them into larger systems.

Recent studies have shown that molecules with alkyne groups can be used for the rapid and simple surface functionalization of gold nanoparticles (AuNPs). nih.govacs.org This conjugation is robust, allowing the modified nanoparticles to remain stable in complex biological media. nih.govacs.org The terminal alkyne of this compound could be used to:

Functionalize Metallic Nanoparticles: Covalently attach to gold or other metal surfaces to create a self-assembled monolayer, modifying the nanoparticle's surface chemistry, solubility, and electronic properties.

Create Carbon-Based Nanomaterials: Serve as a precursor for on-surface synthesis, a technique that uses a metal surface as a template to guide chemical reactions, potentially forming one-dimensional molecular wires or two-dimensional networks. mdpi.com

The future in this domain involves using this compound and related molecules to design hybrid nanomaterials with combined properties, leading to new applications in chemical sensing, diagnostics, and nanoelectronics. nih.govmdpi.com

Bio-Inspired Chemical Synthesis and Chemical Biology Tool Development Utilizing Alkyne Scaffolds

The terminal alkyne functionality is a versatile handle in organic synthesis and is found in a variety of natural products. researchgate.net The exploration of biosynthetic pathways for terminal alkynes in microorganisms has opened new avenues for bio-inspired chemical synthesis. nih.gov For instance, researchers have identified enzymatic machinery in microbes capable of producing terminal alkynes, which can then be incorporated into natural product scaffolds. researchgate.net This approach allows for the creation of alkyne-tagged molecules that can be used to study biological processes. researchgate.net

Given its structure, this compound could potentially be synthesized using bio-inspired methods. While natural pathways for such specific phenyl-substituted alkynes are not yet characterized, the principles of enzymatic alkyne formation could be adapted. nih.gov The true value of this compound in this domain likely lies in its application as a building block for developing sophisticated chemical biology tools. The terminal alkyne group is a key component in "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of biomolecules.

The phenyl group of this compound can be functionalized to introduce reporter groups, such as fluorophores, or moieties that can interact with specific biological targets. acs.org The resulting bifunctional probes could be used for a variety of applications, including:

Protein Labeling and Tracking: By attaching a reactive group to the phenyl ring, the molecule could be directed to a specific protein. The alkyne handle would then allow for the attachment of a fluorescent dye or other reporter molecule, enabling the visualization and tracking of the protein within a cell.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the activity of entire enzyme families. A derivative of this compound could be designed to covalently bind to the active site of a specific enzyme class, with the alkyne serving as a point of attachment for a reporter tag.

Development of Fluorescent Probes: The phenylacetylene (B144264) scaffold is a component of some fluorescent dyes. ed.ac.uk Modifications to the structure of this compound could lead to the development of novel fluorescent probes with tailored photophysical properties for specific imaging applications. nih.gov

| Potential Application | Description | Key Functional Group |

| Protein Labeling | Covalent or non-covalent attachment to a target protein for visualization and tracking. | Terminal Alkyne |

| Activity-Based Profiling | Irreversible binding to the active site of an enzyme to measure its activity. | Phenyl Ring (for targeting) |

| Fluorescent Probes | Serving as the core structure for a new class of fluorescent dyes. | Phenylacetylene scaffold |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid discovery and optimization of new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. chemistryworld.comchemrxiv.org These systems enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the research and development process. unchainedlabs.com

The chemical properties of this compound make it a suitable candidate for integration into these automated workflows. Its terminal alkyne group allows for a wide range of robust and high-yielding coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira coupling. These reactions are well-suited for automated synthesis due to their reliability and tolerance of a wide range of functional groups.

An automated platform could utilize this compound as a versatile building block to generate large and diverse compound libraries. For example, a library of triazoles could be rapidly synthesized by reacting this compound with a collection of different organic azides in a multi-well plate format.

Following automated synthesis, these compound libraries can be directly subjected to high-throughput screening to identify molecules with desired biological activities or material properties. ku.edu High-throughput screening platforms can perform thousands of assays in a short period, allowing for the rapid identification of "hits" from the synthesized library. upenn.edu The integration of automated synthesis and HTE with versatile building blocks like this compound has the potential to dramatically accelerate the discovery of new functional molecules. unchainedlabs.com

| Platform | Role of this compound | Key Reactions |

| Automated Synthesis | Versatile building block for library generation. | CuAAC, Sonogashira Coupling |

| High-Throughput Screening | Parent compound for libraries of diverse molecules to be screened for activity. | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-methylhex-1-yn-1-yl)benzene, and how can reaction parameters be systematically optimized?

- Methodological Answer :

- Step 1 : Start with Sonogashira coupling between phenylacetylene and 5-methylhex-1-yne derivatives. Use Pd(PPh₃)₂Cl₂/CuI as catalysts in a THF/amine solvent system .

- Step 2 : Optimize temperature (60–80°C) and reaction time (12–24 hrs) via TLC monitoring. Vary equivalents of alkyne precursors to improve yield.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via GC-MS or NMR.

- Key Parameters : Catalyst loading (1–5 mol%), solvent polarity, and inert atmosphere (N₂/Ar) to prevent alkyne oxidation.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar aryl alkynes?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a terminal alkyne proton (δ 1.8–2.2 ppm) and methyl group splitting (δ 0.9–1.2 ppm) on the hexynyl chain. Aromatic protons appear as multiplet (δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirm alkyne carbons (δ 70–85 ppm) and methyl carbon (δ 20–25 ppm).

- IR : Sharp absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 2100–2260 cm⁻¹ (C≡C stretch).

- MS : Molecular ion peak at m/z 172 (C₁₃H₁₄), with fragmentation patterns reflecting alkyne cleavage.

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Methodological Answer :

- Storage : Use amber vials under inert gas (Ar) at –20°C to prevent alkyne polymerization or oxidation.

- Stability Tests :

- Monitor via HPLC at intervals (0, 7, 30 days) under varying conditions (light, temperature, humidity).

- Add stabilizers (0.1% BHT) to inhibit radical-mediated degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion with dichloromethane/hexane.

- Data Collection : Employ SHELX (e.g., SHELXL for refinement) to analyze bond lengths (C≡C: ~1.20 Å) and angles. Compare experimental data with DFT-optimized structures .

- Validation : Check for disorder in the methylhexynyl chain using PLATON or Olex2 software.

Q. What computational strategies (DFT, MD) predict the reactivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvent effects (THF, DMF) on reaction kinetics using NAMD or GROMACS.

- Benchmarking : Compare computed activation energies with experimental Arrhenius plots .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Iterative Analysis : Replicate measurements using standardized protocols (OECD 105 for logP; shake-flask method for solubility).

- Meta-Analysis : Aggregate data from SciFinder, Reaxys, and NIST WebBook, noting instrument calibration and purity thresholds .

- Resolution : Use Bland-Altman plots to identify systematic biases across studies .

Q. What in vitro assays are suitable for preliminary toxicity profiling of this compound given limited ecotoxicological data?

- Methodological Answer :

- Cytotoxicity : MTT assay on HepG2 cells (24–72 hrs, IC₅₀ calculation).

- Genotoxicity : Ames test (TA98/TA100 strains) with metabolic activation (S9 mix).

- Environmental Risk : Follow OECD 201/202 guidelines for algal and Daphnia magna acute toxicity .

Q. How can the alkyne moiety in this compound be leveraged for click chemistry applications in bioconjugation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.